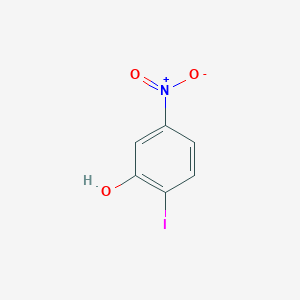

2-碘-5-硝基苯酚

描述

2-Iodo-5-nitrophenol is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 2-nitrophenol and various substituted nitrophenols are mentioned, which can provide insights into the properties and behaviors that 2-Iodo-5-nitrophenol might exhibit. For instance, 2-nitrophenol is known to be used in the production of various chemicals and has a structure where the nitro group plays a significant role in its reactivity .

Synthesis Analysis

While the synthesis of 2-Iodo-5-nitrophenol is not explicitly described, the synthesis of similar compounds can be informative. For example, 2-amino-4-nitrophenol was synthesized through a diazotization and azide coupling process, which could potentially be adapted for the synthesis of iodo-nitrophenols by substituting the appropriate iodo-containing precursors . Additionally, the formation of nitrophenols through the UV irradiation of phenol and nitrite in the presence of oxygen suggests a possible synthetic route for nitrophenols that could be modified to include iodination .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Iodo-5-nitrophenol has been studied using X-ray diffraction methods. For instance, the structure of 2-(N,N-dimethylaminomethyl)-4-nitrophenol was determined to be monoclinic with specific bond angles and distances, indicating the presence of zwitterionic forms and hydrogen bonding in the solid state . The structure of 2-amino-5-nitrophenol was also analyzed, revealing hydrogen bonding that forms a ribbon along the crystal axis . These findings suggest that 2-Iodo-5-nitrophenol may also exhibit interesting structural characteristics such as hydrogen bonding and potentially zwitterionic forms.

Chemical Reactions Analysis

The chemical reactions of nitrophenols can be complex and are influenced by various factors. For example, the photochemical properties of 2-azido-4-nitrophenol were studied, showing the formation of nitrene intermediates upon irradiation with visible light . The photonitration of phenol in the presence of nitrite and UV light indicates that nitrophenols can be formed through radical mechanisms, which may also apply to the iodinated variants .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-nitrophenol have been studied using Density Functional Theory (DFT), revealing information about the energy levels, vibrational spectra, and potential energy maps . These properties are crucial for understanding the reactivity and stability of the compound. The interplay of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions in diiodo-nitrophenols suggests that 2-Iodo-5-nitrophenol may also exhibit similar interactions that affect its physical and chemical properties .

科学研究应用

-

Adsorption Studies

- Field : Environmental Science and Pollution Research .

- Application : The compound is used in theoretical studies to understand the adsorption mechanism of o-nitrophenol molecules on layered double hydroxides containing Ca-Al, Ni-Al, and Zn-Al .

- Method : Experimental o-nitrophenol adsorption isotherms obtained at different adsorption temperatures with these layered double hydroxides were analyzed using a statistical physics monolayer model .

- Results : The study demonstrated that o-nitrophenol molecules could aggregate with a high degree. The o-nitrophenol adsorption capacities of tested adsorbents varied from 77 to 135, 95 to 122 and 74 and 130 mg/g for Ca-Al, Ni-Al and Zn-Al layered double hydroxides, respectively .

-

Iodination of Aromatic Compounds

- Field : Industrial Chemistry .

- Application : 2-Iodo-5-nitrophenol is used in the iodination of various industrially and pharmaceutically important substituted aromatics .

- Method : The iodination is achieved using N-iodosuccinimide (NIS) in solid state by grinding at room temperature .

- Results : This method provides several advantages such as short reaction time (5–8 min), high yields (94–99%), and nonhazardous and simple work-up procedure .

安全和危害

未来方向

While specific future directions for 2-Iodo-5-nitrophenol are not mentioned in the search results, it is worth noting that nitrophenols are important compounds in various fields of research, including drug development, environmental studies, and biochemistry . Therefore, future research could potentially explore these areas further.

属性

IUPAC Name |

2-iodo-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUACYTMKOLNBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595465 | |

| Record name | 2-Iodo-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-5-nitrophenol | |

CAS RN |

197243-46-2 | |

| Record name | 2-Iodo-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

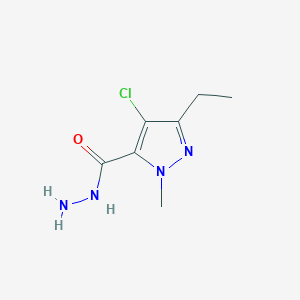

Synthesis routes and methods

Procedure details

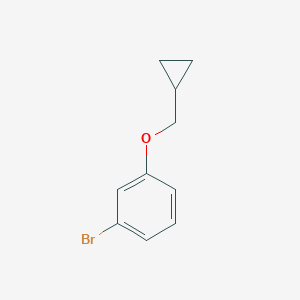

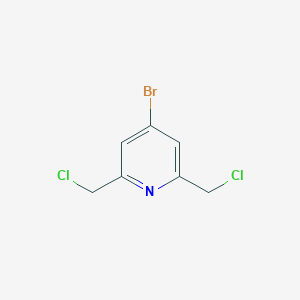

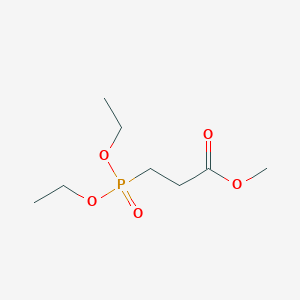

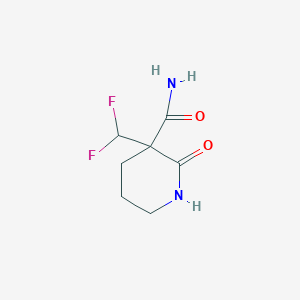

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)

![Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B175856.png)

![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)